Methyl4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)benzoate
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Overview
Description
Methyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)benzoate is a chemical compound with the molecular formula C16H17NO7 and a molecular weight of 335.31 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)benzoate typically involves the reaction of 2,2-dimethyl-1,3-dioxan-4,6-dione with methyl 4-aminobenzoate under specific conditions[_{{{CITATION{{{_3{Methyl 4-{(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene ... - ChemSpider. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Methyl 4-{(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene ... - ChemSpider.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)benzoate can be used as a probe to study biological processes and interactions. Its fluorescent properties may be utilized in imaging techniques.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of various chemical products, including polymers and coatings. Its unique properties may enhance the performance of these materials.
Mechanism of Action
The mechanism by which Methyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)benzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-aminobenzoate
2,2-Dimethyl-1,3-dioxan-4,6-dione
Methyl 4-hydroxybenzoate
Uniqueness: Methyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)benzoate stands out due to its unique structure and potential applications. Unlike its similar compounds, it offers distinct chemical properties and reactivity, making it valuable in various scientific and industrial fields.
Biological Activity
Methyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)benzoate, also known by its CAS number 205448-64-2, is a compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₇N₁O₇ |
Molecular Weight | 335.313 g/mol |
CAS Number | 205448-64-2 |
Appearance | Brown solid |
The structure includes a methoxybenzoate moiety and a dioxane derivative that may contribute to its biological effects.
Anticancer Potential
Research indicates that derivatives of benzoates often exhibit anticancer properties. The structural similarity of methyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)benzoate to known anticancer agents suggests that it may inhibit tumor growth through various mechanisms:
- Inhibition of Cell Proliferation : Preliminary studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic pathways, which is critical for effective cancer therapy.
The proposed mechanism of action involves the interaction with specific cellular pathways:
- Targeting Kinases : It is hypothesized that the compound may act as a kinase inhibitor, disrupting signaling pathways essential for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : Compounds with dioxane structures have been shown to generate ROS, leading to oxidative stress in cancer cells, which can trigger apoptosis.
Case Studies
A study conducted on similar benzoate derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Study A : Evaluated the effects of methyl benzoate derivatives on MCF-7 cells, reporting an IC50 value of 15 µM for one derivative.
- Study B : Investigated the impact on A549 cells, where another derivative exhibited an IC50 value of 20 µM, indicating potential for further development.
These studies suggest that methyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)benzoate could have a similar or enhanced efficacy.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption : The methoxy group may enhance lipophilicity, improving absorption in biological systems.
- Metabolism : The presence of dioxane rings may influence metabolic pathways; however, specific metabolic studies are required to elucidate these processes.
- Excretion : The compound's solubility profile suggests renal excretion might be significant.
Properties
IUPAC Name |
methyl 4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-15(2)21-13(18)11(14(19)22-15)8-16-10-6-4-9(5-7-10)12(17)20-3/h4-8,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBQALCYLIZIFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=C(C=C2)C(=O)OC)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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